

Thioridazine chemical properties and stability

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Compound of Interest

Compound Name: Thioridazine

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An In-depth Technical Guide to the Chemical Properties and Stability of **Thioridazine**

Introduction

Thioridazine is a first-generation antipsychotic agent belonging to the phenothiazine class of drugs.[1] Structurally, it is a phenothiazine derivative characterized by a methylsulfanyl substituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl group at the N-10 position.[2] Historically used for the treatment of schizophrenia and other psychotic disorders, its application has been significantly reduced due to concerns about cardiac arrhythmias.[1][3] Nevertheless, its complex pharmacology and chemical characteristics continue to be of interest to researchers and drug development professionals. This guide provides a detailed overview of the core chemical properties and stability profile of **thioridazine**.

Chemical and Physical Properties

The fundamental physicochemical properties of **thioridazine** and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding its behavior in both biological and pharmaceutical contexts.

Table 1: Core Chemical Properties of Thioridazine and Thioridazine Hydrochloride

Property	Thioridazine	Thioridazine Hydrochloride
IUPAC Name	10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine[2]	10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride[4]
Synonyms	Mellaril, Sonapax, Thioridazin[5]	Mellaril Hydrochloride, Thioridazine HCl[6]
CAS Number	50-52-2[1]	130-61-0[4]
Molecular Formula	C ₂₁ H ₂₆ N ₂ S ₂ [2][5]	C ₂₁ H ₂₇ ClN ₂ S ₂ [4]
Molecular Weight	370.57 g/mol [5][7]	407.04 g/mol [4]
Appearance	Colorless crystals or white to slightly yellow granular powder[2][8][9]	Yellow crystalline powder
Melting Point	72-74 °C[7]	~135-140 °C[10]
Boiling Point	230 °C at 0.02 mm Hg[2][7]	~400 °C[10]
pKa	9.5 (at 25 °C)[2][7]	Not applicable
LogP	5.9[2][11]	Not applicable

Table 2: Solubility Profile

Solvent	Thioridazine Base	Thioridazine Hydrochloride
Water	Practically insoluble (1.113 mg/L at 22.5 °C)[7][9]	Sparingly soluble; 100 mg/mL (requires sonication)[12]
Methanol	Freely soluble[7]	Soluble
Ethanol (96%)	Soluble[7]	Soluble
Methylene Chloride	Very soluble[7]	Not specified
Chloroform	Not specified	Soluble[10]
DMSO	Not specified	Soluble (≥ 45 mg/mL)[10][12]
Benzene	Not specified	Slightly soluble[2]

Stability and Degradation

The stability of **thioridazine** is a critical factor influencing its shelf-life, formulation, and analytical assessment. It is susceptible to degradation under several conditions, primarily through oxidation and photodegradation.

Light Sensitivity

Thioridazine and its metabolites are known to be sensitive to light.[13] The hydrochloride salt darkens upon exposure to light.[2] This photodegradation can significantly affect the accuracy of analytical results, making it imperative to conduct assays under light-protected conditions. [13] The sensitivity to light is most pronounced in acidic media.[13] Studies have shown that exposure to UV light (at 254 nm and 366 nm) causes degradation of **thioridazine** enantiomers. [14]

pH and Solvent Effects

The degradation of **thioridazine** is influenced by the pH and the solvent used. In acidic media, its sensitivity to light increases.[13] While the enantiomers are generally stable across varying pH, temperature, and ionic strengths in solution, solubility issues can arise, particularly at a pH of 8.5.[14][15] Furthermore, some compounds may be readily oxidized by peroxide-containing solvents.[13]

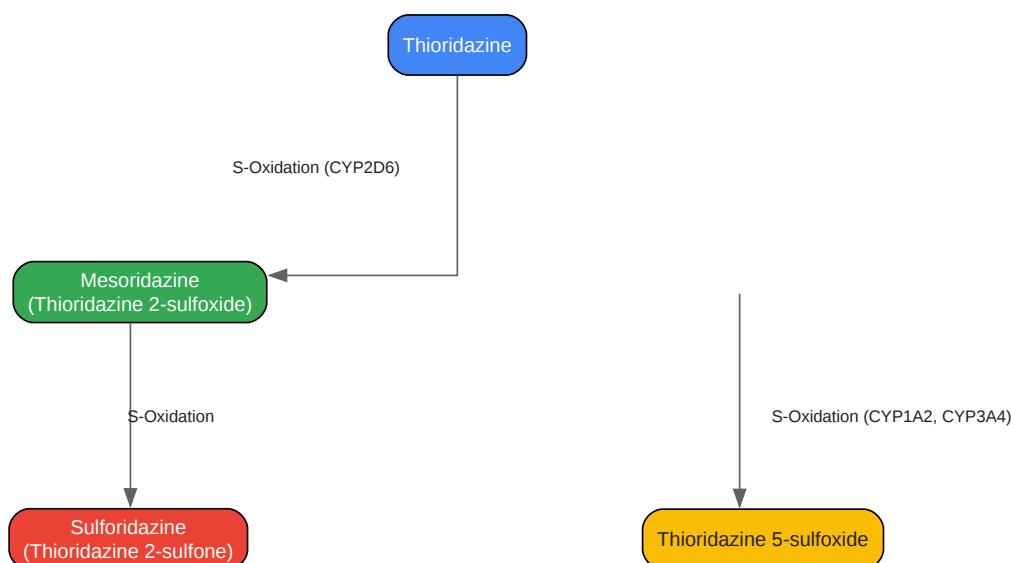
Metabolic and Chemical Degradation Pathways

Thioridazine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, specifically CYP2D6, CYP1A2, and CYP3A4.[16][17] The primary degradation pathway involves the oxidation of the sulfur atoms in the phenothiazine ring system and the side chain.[18]

The main metabolites include:

- Mesoridazine (**Thioridazine** 2-sulfoxide): An active metabolite formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[16][18]
- Sulforidazine (**Thioridazine** 2-sulfone): A further oxidation product of mesoridazine, also pharmacologically active.[6][18]
- **Thioridazine** 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring.[6][16]
- Desmethyl**thioridazine**: Formed via N-demethylation.[6][16]

These oxidative transformations are not only metabolic but can also represent the primary chemical degradation pathways under oxidative stress conditions.



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Caption: Metabolic and degradation pathway of **Thioridazine**.

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19][20] While specific protocols for **thioridazine** are not detailed in the provided results, a general methodology involves subjecting the drug to a variety of harsh conditions.[19]

- Objective: To generate degradation products and identify potential degradation pathways.[20]
- Typical Stress Conditions:

- Acid/Alkali Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. If no degradation is observed, the strength of the acid/alkali and the duration may be increased.[20]
- Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 1% H₂O₂) at room temperature.[19]
- Thermal Degradation: Exposing the solid drug substance to high temperatures, often in increments of 10°C above the accelerated stability testing temperature.[20]
- Photolysis: Exposing the drug substance to UV and visible light to assess photosensitivity, as mandated by ICH guidelines.[20]
- Analysis: The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate the parent drug from its degradation products.

Enantioselective HPLC Method for Thioridazine 2-Sulfoxide

A high-performance liquid chromatography (HPLC) method has been described for the separation and analysis of **thioridazine** 2-sulfoxide (THD 2-SO) enantiomers to study its degradation and epimerization.[15]

- Sample Preparation: Liquid-liquid extraction from human plasma using diethyl ether.[15]
- Chromatographic System:
 - Column: Chiralpak AD column.[15]
 - Mobile Phase: A mixture of hexane, ethanol, and 2-propanol in a ratio of 90:7:3 (v/v/v).[15]
 - Additive: 0.2% diethylamine is added to the mobile phase.[15]
- Application: This method was validated and used to study the stability of the enantiomers under various conditions of temperature, pH, ionic strength, and light exposure.[15]

Spectrophotometric Analysis

Simple and rapid spectrophotometric methods have also been developed for the determination of **thioridazine** hydrochloride in pharmaceutical formulations and biological fluids.[21][22]

- **Oxidation-Based Method:** This method involves the oxidation of **thioridazine** with an excess of a known concentration of potassium permanganate (KMnO₄) in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like indigo carmine.[21]
- **Ion-Pair Complex Formation:** This technique is based on the formation of a colored ion-pair complex between **thioridazine** and an acidic sulphonphthalein dye, such as bromocresol green (BCG) or bromocresol purple (BCP), at a controlled acidic pH.[21] The resulting complex is extracted into an organic solvent (e.g., methylene chloride) and its absorbance is measured at the corresponding λ_{max} . [21]

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References

1. Thioridazine - Wikipedia [en.wikipedia.org]
2. Thioridazine | C₂₁H₂₆N₂S₂ | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
4. Thioridazine Hydrochloride | C₂₁H₂₇ClN₂S₂ | CID 66062 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. Thioridazine [webbook.nist.gov]
6. ClinPGx [clinpgx.org]
7. Thioridazine CAS#: 50-52-2 [m.chemicalbook.com]
8. Thioridazine | 50-52-2 [chemicalbook.com]
9. Thioridazine CAS#: 50-52-2 [amp.chemicalbook.com]
10. guidechem.com [guidechem.com]
11. DETAILS [inbirg.com]

- 12. medchemexpress.com [medchemexpress.com]
- 13. Artifacts in the analysis of thioridazine and other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 18. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrpp.com [ijrpp.com]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
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